

Rucaparib dose adjustment hepatic impairment

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Compound Focus: Rucaparib Camsylate

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Rucaparib Dosing and Hepatic Impairment

The table below summarizes official dosing recommendations and supporting clinical evidence.

Hepatic Impairment Classification	Official Recommendation	Supporting Clinical Evidence / Comments
Normal Hepatic Function	No dose adjustment necessary [1].	---
Mild Hepatic Impairment	No dose adjustment necessary [1].	Total bilirubin \leq ULN and AST $>$ ULN, or total bilirubin >1.0 to $1.5x$ ULN and any AST [1].

| **Moderate Hepatic Impairment** | No **starting** dose adjustment necessary [1] [2]. | **Increased Exposure:** A phase 1 study showed a 45% increase in total drug exposure (AUC_{0-inf}) compared to normal function [2]. **Safety:** More patients experienced treatment-emergent adverse events (TEAEs), though most were unrelated to treatment. Close safety monitoring is advised [2]. | | **Severe Hepatic Impairment** | **Not studied;** no dosing recommendation can be made [1] [3]. | Total bilirubin $>$ $3x$ ULN and any AST [1]. Use is not recommended. |

Experimental Protocol & Research Insights

For researchers designing clinical studies or investigating rucaparib hepatotoxicity, the following details from key studies are essential.

- **Clinical Study on Hepatic Impairment (2021)**

- **Objective:** To characterize the effect of moderate hepatic impairment on the pharmacokinetics (PK) and safety of a single dose of rucaparib [2].
- **Methodology:** This was a phase 1, open-label, parallel-group study. Patients with advanced solid tumors and either **normal hepatic function** or **moderate hepatic impairment** (as per NCI-ODWG criteria) received a single oral 600 mg dose of rucaparib [2].
- **Key PK Assessments:** Plasma samples were collected for PK analysis at pre-dose and at multiple time points up to 144 hours post-dose. Parameters calculated included maximum concentration (C_{max}) and area under the concentration-time curve (AUC) [2].
- **Hepatic Function Classification:** The study used the **National Cancer Institute Organ Dysfunction Working Group (NCI-ODWG)** criteria for hepatic dysfunction: total bilirubin $>1.5x$ to $3x$ the upper limit of normal (ULN) with any level of aspartate aminotransferase (AST) [2].

- **Clarification on Liver Test Elevations**

- **Clinical Trial Observations:** In phase 3 trials (ARIEL3), elevations in alanine aminotransferase (ALT) or aspartate aminotransferase (AST) were common in the rucaparib group (any grade: 34%; grade 3: 10%) [4].
- **Mechanism & Clinical Significance:** These laboratory abnormalities were generally transient and self-limiting. Crucially, they were **not associated with concurrent elevations in bilirubin** and did not meet the criteria for Hy's law, indicating they were not indicative of serious drug-induced liver injury. Investigators suggest these elevations may be part of an adaptive response to PARP inhibition rather than true hepatotoxicity [4].

Monitoring & Management Guidelines

For clinicians managing patients on rucaparib, consider the following practical guidance:

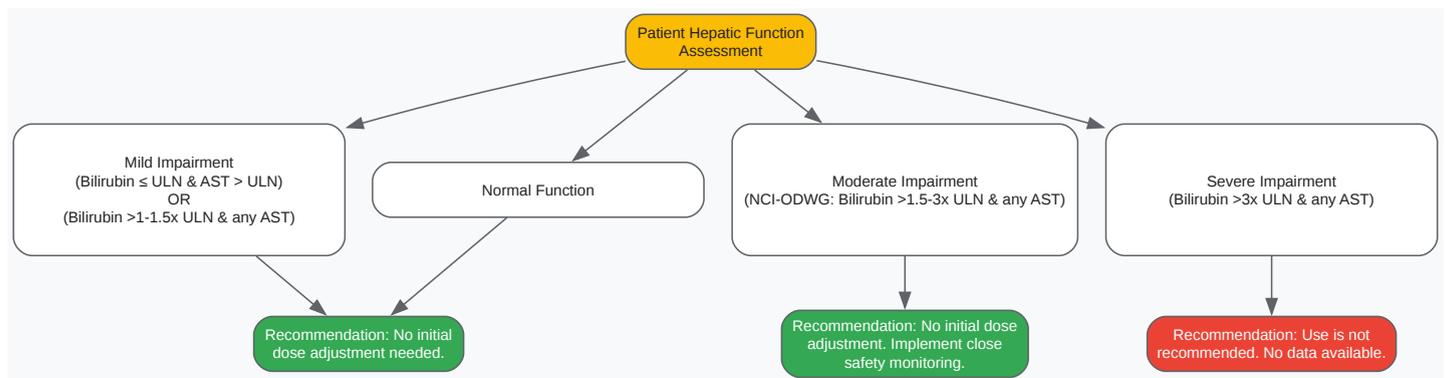
- **Baseline Assessment:** Classify hepatic function prior to treatment initiation using standard laboratory tests (bilirubin, AST, ALT) [1].
- **Enhanced Monitoring for Moderate Impairment:** While no starting dose adjustment is needed, exercise increased vigilance for adverse events in patients with moderate hepatic impairment due to higher drug exposure [2].
- **Managing Elevated Liver Enzymes:** For confirmed clinically significant ALT/AST elevations, **dose interruption or reduction** is recommended [1]. The standard dose reduction schedule is: from 600

mg to 500 mg twice daily, then to 400 mg twice daily, and further to 300 mg twice daily as needed [1].

- **General Monitoring:** Monitor complete blood counts (CBC) monthly due to the risk of cytopenia [1].

Hepatic Impairment Assessment Workflow

The diagram below outlines the decision-making process for administering rucaparib based on a patient's hepatic function.



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